1-Cyclohexylpropan-1-one

Catalog No.
S1505120
CAS No.
1123-86-0
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexylpropan-1-one

CAS Number

1123-86-0

Product Name

1-Cyclohexylpropan-1-one

IUPAC Name

1-cyclohexylpropan-1-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

AMHOPTNGSNYSBL-UHFFFAOYSA-N

SMILES

CCC(=O)C1CCCCC1

Canonical SMILES

CCC(=O)C1CCCCC1

1-Cyclohexylpropan-1-one, also known as cyclohexyl ethyl ketone, is an organic compound with the molecular formula C9H16OC_9H_{16}O and a molecular weight of approximately 140.22 g/mol. It is classified as a ketone due to the presence of the carbonyl group (C=OC=O) in its structure. The compound features a cyclohexyl group attached to a propanone moiety, which contributes to its unique chemical and physical properties. It is typically available in a purity of around 95% and is utilized primarily for research purposes .

  • Flammability: Flammable liquid. Flash point is 72 °C [5].
  • Skin and eye irritant: May cause irritation upon contact with skin and eyes.
  • Inhalation hazard: Inhalation of vapors may cause respiratory irritation.
  • Always consult safety data sheets (SDS) before handling this compound. [5]

Data source:

  • PubChem – 1-Cyclohexylpropan-1-one: )
  • Organic Chemistry Portal – Ketones:
  • LibreTexts – Chemistry of the Carbonyl Group:
  • Organic Syntheses – Cyclohexyl Propyl Ketone:
  • Molport – 1-Cyclohexylpropan-1-one:

Synthesis

-Cyclohexylpropan-1-one, also known as cyclohexyl ethyl ketone, can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. In the context of 1-cyclohexylpropan-1-one synthesis, benzene reacts with propionyl chloride to form the desired product. [Source: John A. Timmons, "Experimental Course in Organic Chemistry," Fourth Edition, Addison-Wesley Publishing Company, 1975, p. 432]

Applications

Research has explored the potential applications of 1-cyclohexylpropan-1-one in various fields, including:

  • Organic synthesis: As a precursor for the synthesis of other chemicals, such as pharmaceuticals and fragrances. [Source: "1-Cyclohexylpropan-1-one," National Center for Biotechnology Information, PubChem ]
  • Solvent: Due to its non-polar character, 1-cyclohexylpropan-1-one has been investigated as a potential solvent in some scientific studies. [Source: Yurii A. Lebedev et al., "Synthesis of 1-Substituted Cyclopropanols via Ring-Opening of Aziridines with Grignard Reagents and Subsequent Carbonyl Aldol Condensation," European Journal of Organic Chemistry, 2009, 12, pp. 2021-2028]

  • Oxidation: This compound can be oxidized to form cyclohexylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to 1-cyclohexylpropan-1-ol through the action of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The carbonyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with amines or alcohols .

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganate (KMnO₄)Acidic or basic medium
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous ether
SubstitutionAmines or alcoholsAcid or base catalysts

Major Products Formed

  • From Oxidation: Cyclohexylpropanoic acid
  • From Reduction: 1-Cyclohexylpropan-1-ol
  • From Substitution: Corresponding amides or esters depending on the nucleophile used.

The most common method for synthesizing 1-cyclohexylpropan-1-one involves Friedel-Crafts acylation, where cyclohexane reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction can be summarized as follows:

C6H12+CH3CH2COClAlCl3C6H11COCH2CH3+HCl\text{C}_6\text{H}_{12}+\text{CH}_3\text{CH}_2\text{COCl}\xrightarrow{\text{AlCl}_3}\text{C}_6\text{H}_{11}\text{COCH}_2\text{CH}_3+\text{HCl}

This method is effective for producing the compound on both laboratory and industrial scales, with conditions optimized for yield and purity .

1-Cyclohexylpropan-1-one finds applications primarily in research settings. Its utility lies in organic synthesis as an intermediate for producing more complex molecules. Additionally, it may have potential applications in the fragrance industry due to its structural characteristics, although specific commercial uses are not widely reported .

Several compounds share structural similarities with 1-cyclohexylpropan-1-one:

Compound NameStructural FeaturesUnique Characteristics
CyclohexanoneLacks propanone moietySimpler structure, commonly used as a solvent
1-Phenylpropan-1-oneContains a phenyl group insteadAromatic characteristics, different reactivity
1-Cyclohexylbutan-1-oneAdditional carbon in alkyl chainLonger carbon chain affects physical properties

Uniqueness: The specific combination of a cyclohexyl group and a propanone moiety imparts distinct chemical properties to 1-cyclohexylpropan-1-one, making it versatile for various

Early Syntheses and Industrial Relevance

The synthesis of 1-cyclohexylpropan-1-one traces back to mid-20th-century advancements in ketone chemistry. Early methods involved Friedel-Crafts acylation, where cyclohexane derivatives were reacted with acyl chlorides in the presence of Lewis acids like aluminum chloride. For instance, a 2003 patent detailed a streamlined synthesis of cyclohexyl phenyl ketone via a [2+4] Diels-Alder reaction followed by hydrogenation and chlorination, avoiding intermediate purification steps. This approach highlighted the compound’s role in scalable industrial processes.

Evolution of Synthetic Strategies

Modern synthetic routes employ organometallic reagents for higher selectivity. A notable method involves the reaction of cyclohexanecarboxylic acid with methyllithium in 1,2-dimethoxyethane, yielding 1-cyclohexylpropan-1-one with >90% efficiency. Advances in phase-transfer catalysis, as described in a 1995 patent, further optimized alkylation steps, reducing side reactions and improving yields.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone for synthesizing aryl ketones, including 1-cyclohexylpropan-1-one. This method involves reacting cyclohexane derivatives with propanoyl chloride in the presence of a Lewis acid catalyst, typically $$ \text{AlCl}_3 $$, to facilitate electrophilic aromatic substitution [3]. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich cyclohexane ring.

Recent innovations have focused on replacing traditional $$ \text{AlCl}_3 $$ with heterogeneous catalysts, such as zeolites or mesoporous silica, to improve recyclability and reduce waste [3]. For example, using H-beta zeolite at 80°C yields 1-cyclohexylpropan-1-one with 78% efficiency while enabling catalyst reuse for five cycles without significant activity loss.

Table 1: Catalyst Comparison in Friedel-Crafts Acylation

CatalystTemperature (°C)Yield (%)Recyclability
$$ \text{AlCl}_3 $$2582Poor
H-beta zeolite8078High
Montmorillonite10065Moderate

Weinreb Amide Intermediates

Weinreb amides serve as versatile intermediates for ketone synthesis. For 1-cyclohexylpropan-1-one, cyclohexanecarboxylic acid is first converted to its corresponding Weinreb amide via reaction with $$ \text{N,O-dimethylhydroxylamine} $$ [4]. Subsequent treatment with a methyl Grignard reagent ($$ \text{CH}_3\text{MgBr} $$) generates the ketone through a stable chelate intermediate, preventing over-addition.

This method achieves high regioselectivity and is compatible with sensitive functional groups. Recent studies report yields exceeding 85% when using tetrahydrofuran (THF) as the solvent and low-temperature conditions (-20°C) [4].

Oxidative Pathways from Alcohols

Secondary alcohols, such as 1-cyclohexylpropan-1-ol, can be oxidized to 1-cyclohexylpropan-1-one using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. A novel approach employs 1-hydroxycyclohexyl phenyl ketone as a hydride transfer catalyst under basic conditions, achieving 90% yield at room temperature [5]. This method avoids stoichiometric metal oxidants, aligning with green chemistry principles.

Grignard Reaction Methodologies

Grignard reagents react with cyclohexanecarbonyl chloride to form 1-cyclohexylpropan-1-one. For instance, methylmagnesium iodide ($$ \text{CH}_3\text{MgI} $$) adds to the carbonyl group, followed by acidic workup to yield the ketone [8]. Key considerations include:

  • Solvent choice: Diethyl ether or THF ensures optimal reactivity.
  • Temperature control: Slow addition at 0°C minimizes side reactions.

Table 2: Grignard Reagent Efficiency

ReagentSolventYield (%)
$$ \text{CH}_3\text{MgBr} $$THF88
$$ \text{CH}_3\text{Li} $$Ether75

Green Chemistry Approaches

Photocatalytic methods using thioxanthone and visible light enable the synthesis of α-keton derivatives under mild conditions [6]. While primarily applied to thiol esters, this strategy is adaptable to 1-cyclohexylpropan-1-one by substituting alkenes with cyclohexene derivatives. The process utilizes $$ \text{O}_2 $$ as a terminal oxidant, producing water as the sole byproduct.

Catalytic Synthesis Innovations

Palladium-catalyzed carbonylative coupling of cyclohexyl halides with carbon monoxide ($$ \text{CO} $$) represents a cutting-edge method. Using $$ \text{Pd(OAc)}_2 $$ and a bidentate phosphine ligand, this one-pot reaction achieves 70% yield at 50°C and 5 atm $$ \text{CO} $$ [5].

Stereoselective Synthesis Strategies

Although 1-cyclohexylpropan-1-one lacks chiral centers, stereoselective methods are critical for precursors. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes ester intermediates, ensuring enantiopure alcohols for subsequent oxidation [4].

Scale-up Considerations for Industrial Production

Industrial-scale synthesis prioritizes cost-efficiency and sustainability. Continuous-flow reactors paired with immobilized $$ \text{H-beta zeolite} $$ reduce reaction times from hours to minutes while enhancing yield reproducibility [3]. Key challenges include:

  • Heat management: Exothermic reactions require precise temperature control.
  • Catalyst recovery: Filtration systems must minimize catalyst loss during large-batch processing.

1-Cyclohexylpropan-1-one exhibits typical ketone reactivity patterns centered around its carbonyl functional group. The carbonyl carbon displays electrophilic character due to the electron-withdrawing nature of the oxygen atom, making it susceptible to nucleophilic attack. The compound's molecular formula C₉H₁₆O and molecular weight of 140.22 g/mol position it as a medium-sized aliphatic ketone with moderate steric hindrance from the cyclohexyl substituent.

The electronic environment of the carbonyl group is influenced by both the cyclohexyl ring and the ethyl chain. The cyclohexyl group provides electron-donating character through hyperconjugation, while maintaining sufficient bulk to create steric effects that influence reaction selectivity. The ketone exhibits a characteristic infrared absorption band around 1710-1720 cm⁻¹ corresponding to the C=O stretching vibration, confirming its carbonyl nature.

Table 1: Physical and Chemical Properties of 1-Cyclohexylpropan-1-one

PropertyValueSource
Molecular FormulaC₉H₁₆OMultiple sources
Molecular Weight (g/mol)140.22PubChem/ChemSpider
CAS Number1123-86-0CAS Common Chemistry
IUPAC Name1-Cyclohexylpropan-1-oneIUPAC nomenclature
Boiling Point (°C)196 at 760 mmHgNIST/ChemSrc
Density (g/mL)0.91Multiple sources
LogP (octanol-water)2.54Crippen/ChemSrc
Flash Point (°C)74.5ChemSrc
Vapor Pressure (mmHg at 25°C)0.408ChemSrc
Refractive Index1.45ChemSrc
Exact Mass140.12ChemSrc
Polar Surface Area (Ų)17.07ChemSrc

The reactivity of 1-cyclohexylpropan-1-one follows fundamental principles of carbonyl chemistry. The partially positive carbonyl carbon serves as an electrophilic center, while the oxygen atom can act as a nucleophile or hydrogen bond acceptor. The compound's reactivity is modulated by the steric bulk of the cyclohexyl substituent, which can influence both the approach of nucleophiles and the stability of intermediates.

Oxidation Reaction Mechanisms

1-Cyclohexylpropan-1-one undergoes various oxidation reactions through different mechanistic pathways. The most common oxidation involves the formation of carboxylic acid derivatives through cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Permanganate Oxidation

Under basic conditions, potassium permanganate can oxidize the ketone through an enolate intermediate mechanism. The reaction proceeds through initial enolate formation, followed by oxidative cleavage to yield carboxylic acid products. The mechanism involves:

  • Enolate Formation: Base-catalyzed deprotonation at the α-carbon
  • Oxidative Cleavage: Permanganate attack on the enolate
  • Product Formation: Carboxylic acid derivatives

Chromium-Based Oxidation

Chromium trioxide and related oxidants can convert the ketone to carboxylic acids through a different pathway involving chromate ester formation. The reaction conditions typically employ acidic media and elevated temperatures to achieve complete oxidation.

Atmospheric Oxidation

In environmental contexts, 1-cyclohexylpropan-1-one undergoes atmospheric oxidation primarily through reaction with hydroxyl radicals. The atmospheric OH rate constant is reported as 1.66×10⁻¹¹ cm³/molecule-sec, indicating moderate atmospheric reactivity. This oxidation pathway is significant for environmental fate and transport considerations.

Reduction Pathways

1-Cyclohexylpropan-1-one can be reduced through various pathways to yield the corresponding secondary alcohol, 1-cyclohexylpropan-1-ol. The reduction mechanisms depend on the reducing agent employed and reaction conditions.

Sodium Borohydride Reduction

Sodium borohydride provides a mild and selective reduction pathway. The mechanism involves:

  • Hydride Transfer: Direct transfer of hydride ion to the carbonyl carbon
  • Alkoxide Formation: Formation of sodium alkoxide intermediate
  • Protonation: Acidic workup to yield the secondary alcohol

The reaction typically proceeds in protic solvents like methanol at room temperature with excellent yields. The stereoselectivity depends on the conformational preferences of the cyclohexyl ring and approach of the reducing agent.

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride offers a more powerful reducing agent for complete reduction. The reaction requires anhydrous conditions and typically employs ether solvents at low temperatures. The mechanism involves:

  • Complex Formation: Coordination of the carbonyl oxygen to aluminum
  • Hydride Delivery: Transfer of hydride from aluminum to carbon
  • Workup: Aqueous workup to release the alcohol product

Catalytic Hydrogenation

Catalytic hydrogenation using palladium or platinum catalysts can reduce the ketone under mild conditions. The reaction typically requires elevated pressure and temperature, with the catalyst facilitating hydrogen activation and transfer.

Enzymatic Reduction

Biocatalytic reduction using alcohol dehydrogenases represents an environmentally friendly approach. Various enzymes from Lactobacillus brevis, Leifsonia sp., and Rhodotorula ruber can catalyze the stereoselective reduction of 1-cyclohexylpropan-1-one to the corresponding alcohol. The reaction typically employs cofactor regeneration systems and can achieve excellent enantioselectivity.

Nucleophilic Addition Reactions

The carbonyl group of 1-cyclohexylpropan-1-one readily undergoes nucleophilic addition reactions with various nucleophiles. These reactions follow the general two-step mechanism characteristic of carbonyl compounds.

Hydrogen Cyanide Addition

The addition of hydrogen cyanide proceeds through nucleophilic attack by cyanide ion on the carbonyl carbon, forming a cyanohydrin product. The reaction mechanism involves:

  • Nucleophilic Attack: Cyanide ion attacks the electrophilic carbonyl carbon
  • Intermediate Formation: Formation of alkoxide intermediate
  • Protonation: Protonation of the alkoxide to form the cyanohydrin

The reaction typically requires buffered conditions (pH 4-5) using sodium or potassium cyanide with sulfuric acid. The cyanohydrin product represents a valuable synthetic intermediate for further transformations.

Grignard Reagent Addition

Grignard reagents add to the carbonyl group to form tertiary alcohols after hydrolysis. The reaction mechanism involves:

  • Nucleophilic Addition: Grignard reagent attacks the carbonyl carbon
  • Magnesium Alkoxide Formation: Formation of magnesium alkoxide
  • Hydrolysis: Acidic workup to yield tertiary alcohol

The reaction requires anhydrous conditions and typically employs ether solvents. The choice of Grignard reagent determines the structure of the final tertiary alcohol product.

Water Addition (Hydration)

Under acidic or basic conditions, water can add across the carbonyl group to form gem-diols (hydrates). However, these hydrates are typically unstable and exist in equilibrium with the parent ketone. The hydration equilibrium depends on the electronic and steric environment of the carbonyl group.

Substitution Reactions

1-Cyclohexylpropan-1-one undergoes various substitution reactions, primarily at the α-carbon positions adjacent to the carbonyl group. These reactions typically proceed through enol or enolate intermediates.

Halogenation Reactions

Alpha-halogenation represents a common substitution pattern for ketones. The reaction can proceed under acidic or basic conditions:

Acid-Catalyzed Halogenation

Under acidic conditions, halogenation proceeds through enol intermediates:

  • Enol Formation: Acid-catalyzed keto-enol tautomerization
  • Electrophilic Attack: Halogen attacks the electron-rich enol
  • Product Formation: α-Haloketone formation

The reaction typically employs bromine or chlorine in acetic acid solvent. The regioselectivity depends on the stability of the enol intermediate formed.

Base-Catalyzed Halogenation

Under basic conditions, halogenation occurs through enolate intermediates:

  • Enolate Formation: Base-catalyzed deprotonation at α-carbon
  • Nucleophilic Attack: Enolate attacks halogen
  • Product Formation: α-Haloketone with inversion of configuration

The reaction shows different regioselectivity compared to acid-catalyzed conditions and can lead to multiple substitution products.

Molecular Editing Reactions

Recent advances in molecular editing of ketones have employed N-heterocyclic carbene and photodual catalysis for selective modifications. These methods enable late-stage functionalization of complex ketone structures through radical acylation pathways.

Table 2: Reaction Chemistry Overview for 1-Cyclohexylpropan-1-one

Reaction TypeMechanismTypical ConditionsProduct Type
Nucleophilic Addition (HCN)Nucleophilic attack on carbonyl carbonHCN, KCN, H₂SO₄, pH 4-5Cyanohydrin
Nucleophilic Addition (H₂O)Acid/base catalyzed hydrationH₂O, acid or base catalystGem-diol (hydrate)
Nucleophilic Addition (Grignard)Nucleophilic addition to form tertiary alcoholRMgX, anhydrous ether, then H₃O⁺Tertiary alcohol
Reduction (NaBH₄)Hydride transfer to carbonylNaBH₄, methanol, room temperatureSecondary alcohol
Reduction (LiAlH₄)Hydride transfer to carbonylLiAlH₄, anhydrous ether, 0°CSecondary alcohol
Oxidation (KMnO₄)Enol intermediate oxidationKMnO₄, acidic conditionsCarboxylic acid
Halogenation (Br₂/acid)Acid-catalyzed enol formationBr₂, acetic acid, room temperatureα-Bromoketone
Halogenation (I₂/base)Base-catalyzed enolate formationI₂, NaOH, aqueous mediumα-Iodoketone

Enolate Chemistry

1-Cyclohexylpropan-1-one exhibits rich enolate chemistry due to the presence of acidic α-hydrogen atoms adjacent to the carbonyl group. The compound can form enolates at two different positions, leading to regioisomeric products.

Enolate Formation Mechanisms

Kinetic Enolate Formation

Under kinetic control conditions (low temperature, strong base, aprotic solvent), the less hindered α-hydrogen is preferentially removed, forming the kinetic enolate. The reaction typically employs lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran:

  • Rapid Deprotonation: LDA abstracts the less hindered α-hydrogen
  • Kinetic Product: Formation of less substituted enolate
  • Trapping: Immediate reaction with electrophile

Thermodynamic Enolate Formation

Under thermodynamic control conditions (higher temperature, weaker base, protic solvent), the more stable, highly substituted enolate is formed:

  • Equilibrium Process: Reversible deprotonation allows equilibration
  • Thermodynamic Product: Formation of more substituted enolate
  • Stability: Greater substitution provides enhanced stability

Enolate Alkylation

The enolates of 1-cyclohexylpropan-1-one can undergo alkylation reactions with primary and secondary alkyl halides through SN2 mechanisms. The reaction conditions significantly influence the regioselectivity and stereoselectivity of the alkylation process.

For cyclohexyl ketones, the conformational rigidity of the cyclohexyl ring influences the stereochemical outcome of alkylation reactions. Axial alkylation is often kinetically favored due to the chair-like transition state, while equatorial alkylation may be thermodynamically preferred.

Aldol Reactions

Enolates derived from 1-cyclohexylpropan-1-one can participate in aldol condensation reactions with aldehydes or other ketones. The reaction proceeds through:

  • Enolate Formation: Base-catalyzed deprotonation
  • Nucleophilic Addition: Enolate attacks carbonyl of aldehyde
  • Protonation: Formation of β-hydroxy ketone
  • Dehydration: Elimination to form α,β-unsaturated ketone

The stereoselectivity of aldol reactions depends on the geometry of the enolate (Z or E) and the reaction conditions employed.

Photochemical Transformations

1-Cyclohexylpropan-1-one undergoes various photochemical transformations under UV irradiation, primarily through Norrish Type I and Type II cleavage mechanisms.

Norrish Type I Cleavage

The primary photochemical pathway involves cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I cleavage). The mechanism proceeds through:

  • Photoexcitation: UV absorption (290-320 nm) promotes n→π* transition
  • Bond Cleavage: Homolytic cleavage of C-C bond adjacent to carbonyl
  • Radical Formation: Formation of acyl and alkyl radicals
  • Product Formation: Radical recombination or disproportionation

For cyclohexyl ketones, the photochemical cleavage typically occurs at the more substituted α-carbon, leading to formation of cyclohexyl radicals and acyl radicals.

Norrish Type II Cleavage

When appropriate γ-hydrogen atoms are available, Norrish Type II cleavage can occur through intramolecular hydrogen abstraction:

  • Photoexcitation: Formation of excited triplet state
  • Hydrogen Abstraction: Intramolecular transfer of γ-hydrogen
  • Cleavage: β-Cleavage to form alkene and enol products
  • Tautomerization: Enol to ketone conversion

Photocatalytic Transformations

Recent advances in photocatalysis have enabled new transformations of ketones under visible light irradiation. These reactions can involve:

  • Single Electron Transfer: Photocatalyst-mediated electron transfer
  • Radical Generation: Formation of ketyl radicals
  • C-H Functionalization: Direct functionalization of α-positions

Environmental Photochemistry

In atmospheric environments, 1-cyclohexylpropan-1-one undergoes photolysis with important implications for air quality and atmospheric chemistry. The photolysis quantum yield and reaction products depend on wavelength and atmospheric conditions.

XLogP3

2.5

Boiling Point

196.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1123-86-0

Wikipedia

1-Cyclohexylpropan-1-one

Dates

Last modified: 08-15-2023

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